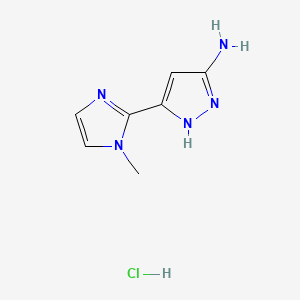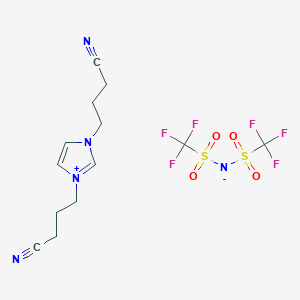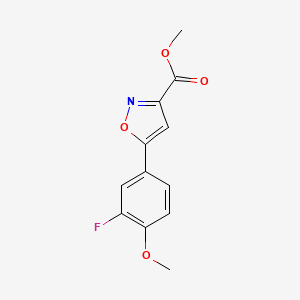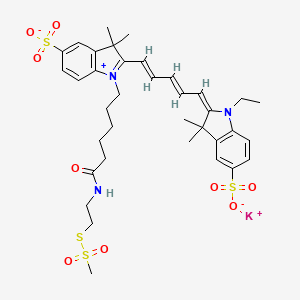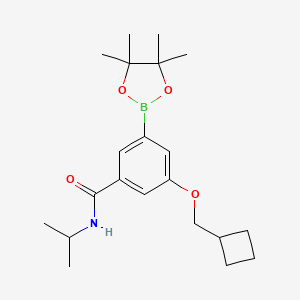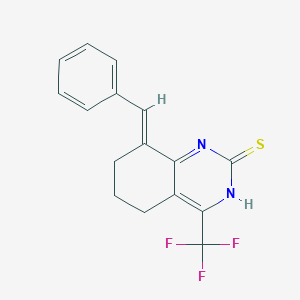
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a bromine atom, a cyclopropylmethyl group, and an ethyl ester functional group, making it a unique and versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method involves the reaction of 3-bromoindole with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized indole derivatives with functional groups such as ketones or carboxylic acids.
Reduction Products: Alcohol derivatives of the original ester compound.
Applications De Recherche Scientifique
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in the study of indole-based biological pathways and mechanisms.
Chemical Biology: Utilized in the development of chemical probes for studying protein-ligand interactions.
Industrial Chemistry: Used in the synthesis of advanced materials and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-bromo-1H-indole-2-carboxylate: Lacks the cyclopropylmethyl group, making it less sterically hindered.
3-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
1-(Cyclopropylmethyl)-1H-indole-2-carboxylate: Lacks the bromine atom, reducing its potential for substitution reactions.
Uniqueness
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the cyclopropylmethyl group adds steric bulk and influences the compound’s binding properties.
Propriétés
Formule moléculaire |
C15H16BrNO2 |
|---|---|
Poids moléculaire |
322.20 g/mol |
Nom IUPAC |
ethyl 3-bromo-1-(cyclopropylmethyl)indole-2-carboxylate |
InChI |
InChI=1S/C15H16BrNO2/c1-2-19-15(18)14-13(16)11-5-3-4-6-12(11)17(14)9-10-7-8-10/h3-6,10H,2,7-9H2,1H3 |
Clé InChI |
IUBIWMGEDMREPP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC3CC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
